methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate
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Overview
Description
Methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a tetraazole ring, which is further substituted with a dimethylamino group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate typically involves multi-step organic reactions. One common method includes the formation of the tetraazole ring through cyclization reactions involving azide and nitrile precursors. The benzoate ester can be introduced via esterification reactions using appropriate carboxylic acid derivatives and alcohols. The dimethylamino group is often incorporated through nucleophilic substitution reactions using dimethylamine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to scale up production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Dimethylamine, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetraazole ring may engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another compound with a dimethylamino group and ester functionality, used as a green solvent.
Dimethylaniline: A simpler compound with a dimethylamino group attached to an aromatic ring, used in dye synthesis.
Uniqueness
Methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate is unique due to the presence of the tetraazole ring, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of functional groups allows for versatile interactions and modifications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H15N5O2 |
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Molecular Weight |
261.28 g/mol |
IUPAC Name |
methyl 2-[5-[(dimethylamino)methyl]tetrazol-1-yl]benzoate |
InChI |
InChI=1S/C12H15N5O2/c1-16(2)8-11-13-14-15-17(11)10-7-5-4-6-9(10)12(18)19-3/h4-7H,8H2,1-3H3 |
InChI Key |
FGJVPSQDQMVFRM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NN=NN1C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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